molecular formula C13H10F3NO2 B1403890 (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1427460-22-7

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No. B1403890
M. Wt: 269.22 g/mol
InChI Key: HXVCIWBWAJOHMC-UHFFFAOYSA-N
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Description

“(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is C13H10F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals is becoming an increasingly important research topic .


Physical And Chemical Properties Analysis

The predicted boiling point of “(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is 201.4±35.0 °C .

Scientific Research Applications

Enantioselective Catalysis

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and its derivatives have been utilized in enantioselective catalysis. For example, a ligand derived from this compound, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was used in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

Anticancer Research

A study synthesized novel pyridine derivatives containing 1,3,4-oxa/thiadiazol, pyrazole, thiazole, urea, and imidiazole derivatives, showing significant in vitro antitumor activity against various cancer cell lines. This research used 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} pyridin-3-carboaldhyde as a key intermediate for synthesizing these compounds (Hafez & El-Gazzar, 2020).

Structural and Molecular Analysis

The compound and its analogs have been analyzed for their structure and molecular properties. For instance, isomorphous structures of related compounds were studied, which obeyed the chlorine-methyl exchange rule and exhibited extensive disorder (Swamy et al., 2013). Additionally, the compound was used in a study focused on the synthesis and antimicrobial activity of pyrazoline derivatives, demonstrating significant antimicrobial properties (Kumar et al., 2012).

Biocatalysis

In biocatalysis, Lactobacillus paracasei BD101 was used to produce (S)-phenyl(pyridin-2-yl)methanol, demonstrating high enantiomeric excess and yield. This study represents the first time this compound was produced in enantiomerically pure form on a gram scale using a biocatalyst (Şahin et al., 2019).

Solvent-Dependent Polymorphism

The compound has also been studied in the context of solvent-dependent polymorphism, revealing variations in molecular arrangements and conformations based on the solvent used (Mazur et al., 2008).

Spectroelectrochemical Investigations

Spectroelectrochemical investigations of related ligands incorporated into metal-organic frameworks have been conducted to understand electronic delocalization in such systems (Hua et al., 2016).

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)11-5-2-6-17-12(11)19-10-4-1-3-9(7-10)8-18/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCIWBWAJOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193225
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

CAS RN

1427460-22-7
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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